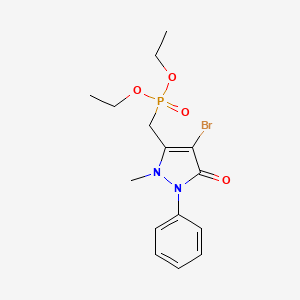

4-Bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one, also known as BDPP, is a synthetic organic compound with a wide range of applications in scientific research. It is a white powder that is soluble in both organic solvents and water. BDPP is an important reagent for the synthesis of various organic compounds, and its unique properties make it a useful tool for researchers in a variety of fields.

Scientific Research Applications

Synthesis and Antiviral Activity

One study explores the synthesis of 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo derivatives, aiming to achieve antiviral activity. This research found that some derivatives exhibited notable inhibition against retrovirus replication in cell culture, highlighting the potential of bromo-substituted compounds in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antibacterial Activity

Research on compounds derived from "4-Bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one" includes studies on their antibacterial properties. For instance, bromophenols isolated from the marine red alga Rhodomela confervoides showed significant antibacterial activity against various bacterial strains, suggesting the relevance of bromo-substituted compounds in developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Organic Synthesis and Chemical Reactions

The synthesis of bromo(diethoxyphosphorylmethyl)furans demonstrates the utility of bromo-substituted compounds in organic synthesis, providing insights into the electrophilic substitution reactions involving bromine and the potential for creating diverse organic molecules (Pevzner, 2009).

Hypolipidemic Activities

Another facet of research on bromo-substituted compounds includes the study of their hypolipidemic activities. For example, novel quinazolines and 4(3H)-quinazolinones bearing a 4-[(diethoxyphosphoryl)methyl]phenyl group showed promise in lowering triglyceride and total cholesterol levels, providing a basis for the development of new hypolipidemic drugs (Kurogi, Inoue, Tsutsumi, Nakamura, Nagao, Yoshitsugu, & Tsuda, 1996).

Antioxidant Activity

The isolation and characterization of bromophenols from the marine red alga Rhodomela confervoides, revealing their potent antioxidant activities, also indicate the potential use of bromo-substituted compounds in protecting against oxidative stress (Li, Li, Gloer, & Wang, 2011).

properties

IUPAC Name |

4-bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN2O4P/c1-4-21-23(20,22-5-2)11-13-14(16)15(19)18(17(13)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWDJNZVBTZUGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN2O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2939449.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2939456.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939458.png)

![6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939459.png)

![1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2939461.png)

![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2939467.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2939469.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2939471.png)